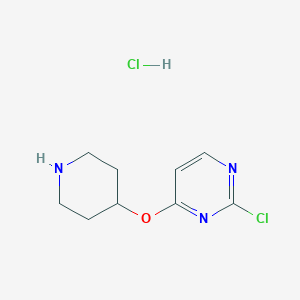
2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride
Overview
Description
“2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3O. It has a molecular weight of 250.13 . It’s a solid form chemical .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl. [H]Cl.C1 (CCNCC1)OC2=NC=CC=N2 . This represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid form . The boiling point and other physical properties are not specified in the sources I found .Scientific Research Applications
1. Synthesis of Key Intermediates in Potent Deoxycytidine Kinase Inhibitors
2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride plays a role in the synthesis of key intermediates for deoxycytidine kinase (dCK) inhibitors. Zhang et al. (2009) describe its practical synthesis as part of a process to create potent dCK inhibitors, highlighting its significance in medicinal chemistry and drug development (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
2. Corrosion Inhibition Properties in Material Sciences
In the field of materials science, specifically in corrosion prevention, 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride has been studied. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations, signifying its potential in anti-corrosion applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
3. Applications in Receptor Antagonist Development
The compound has been utilized in the development of receptor antagonists. For instance, Baraldi et al. (2012) demonstrated its use in the synthesis of water-soluble adenosine receptor antagonists, which are significant in therapeutic applications, especially for physiological conditions requiring stable aqueous systems suitable for intravenous infusion (Baraldi et al., 2012).
4. Synthesis of Sigma-1 Receptor Antagonists for Neuropathic Pain Treatment
In the synthesis of sigma-1 receptor antagonists, 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride has been used, indicating its role in treating neuropathic pain. Lan et al. (2014) synthesized a series of pyrimidines showing potential as sigma-1 receptor antagonists, with significant implications in pharmacology for neuropathic pain management (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, Liu, & Zhang, 2014).
properties
IUPAC Name |
2-chloro-4-piperidin-4-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-9-12-6-3-8(13-9)14-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKNONDHXNVIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC(=NC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1391580.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)